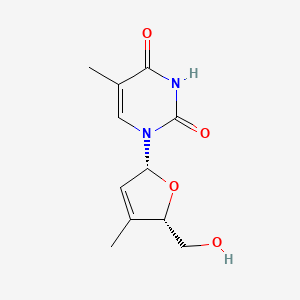
Thymidine, 3'-deoxy-2',3'-didehydro-3'-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl-, also known as stavudine, is a nucleoside analog used primarily in the treatment of HIV-1 infection. This compound is a synthetic derivative of thymidine, a naturally occurring nucleoside that is a component of DNA. Stavudine is known for its antiviral properties and has been a significant component in antiretroviral therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- involves several steps. One common method starts with 5-methyluridine as the precursor. The process includes the following steps:
Dehydration: 5-methyluridine undergoes a dehydration reaction to form 2’,3’-didehydro-5-methyluridine.
Reduction: The 2’,3’-didehydro-5-methyluridine is then reduced to form 2’,3’-didehydro-3’-deoxythymidine (stavudine).
Industrial Production Methods
For large-scale production, the process is optimized to be economical and scalable. The industrial production of stavudine typically involves the use of high-yielding chemical reactions and efficient purification techniques to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
Thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield saturated derivatives .
科学研究应用
Thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: In cell biology, it is used to study DNA synthesis and repair mechanisms.
Medicine: As an antiretroviral drug, it is used in the treatment of HIV-1 infection. It helps in reducing the viral load in patients and improving their immune function.
Industry: It is used in the pharmaceutical industry for the production of antiretroviral medications.
作用机制
The mechanism of action of thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- involves its incorporation into the viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition of viral DNA synthesis is crucial in reducing the replication and spread of the virus. The primary molecular targets are the viral reverse transcriptase enzyme and the viral DNA itself .
相似化合物的比较
Similar Compounds
Zidovudine (AZT): Another nucleoside analog used in HIV treatment.
Lamivudine (3TC): A nucleoside analog with a similar mechanism of action.
Didanosine (ddI): Another antiretroviral drug that inhibits viral replication.
Uniqueness
Thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- is unique due to its specific structure, which allows it to be a potent inhibitor of viral DNA synthesis. Its efficacy and safety profile make it a valuable component in combination antiretroviral therapy .
属性
CAS 编号 |
118744-88-0 |
|---|---|
分子式 |
C11H14N2O4 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
1-[(2R,5S)-5-(hydroxymethyl)-4-methyl-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4/c1-6-3-9(17-8(6)5-14)13-4-7(2)10(15)12-11(13)16/h3-4,8-9,14H,5H2,1-2H3,(H,12,15,16)/t8-,9-/m1/s1 |
InChI 键 |
UKWIQYGDBFCZEG-RKDXNWHRSA-N |
手性 SMILES |
CC1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
规范 SMILES |
CC1=CC(OC1CO)N2C=C(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















